molecular formula C15H12N4O4 B022910 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine CAS No. 329923-15-1

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No.: B022910
CAS No.: 329923-15-1
M. Wt: 312.28 g/mol
InChI Key: SISDHOQLAPLOKV-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Catalysis : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is recognized as a novel synthetic intermediate with potential applications in organic synthesis and catalysis (Chen, 2011).

  • Protein Assay and Biosensor Applications : A novel 2,2'-bipyrimidine fluorescent dye demonstrates good interaction with bovine serum albumin, making it a promising candidate for protein assay and biosensor applications (Padalkar, Patil, & Sekar, 2011).

  • Pharmaceutical Industry : 4,6-dihydroxy-2-methylpyrimidine is a key precursor in the pharmaceutical and explosive industries. An economic process for its production was developed, emphasizing its importance in these sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • New Total Synthesis Method : A new total synthesis method for preparing 2,2′-bipyrimidine derivatives, such as 5-ethyl-4,6-dihydroxy-2,2′-bipyrimidine, was developed, demonstrating their unique properties (Feit & Teuerslein, 1973).

  • Acetylpyrimidines in Organic Synthesis : Acetylpyrimidines are used to synthesize 4,6-dihydroxy-5-acetylpyrimidine and its derivatives, highlighting their potential applications in organic synthesis (Mikhaleva, Repkova, & Mamaev, 1985).

  • Photochemical Transformations : UV excitation of 4,6-dihydroxypyrimidine and its derivatives in low-temperature matrices leads to interesting photochemical transformations, which could have implications in various research fields (Rostkowska, Luchowska, Lapinski, & Nowak, 2020).

  • Analgesic and Anti-Inflammatory Agents : Compounds derived from bipyrimidine structures, such as 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, have been evaluated as potent analgesic and anti-inflammatory agents, showing potential for pharmaceutical applications (Chhabria, Bhatt, Raval, & Oza, 2007).

  • Magnetic Resonance Spectroscopy : Studies on the magnetic resonance spectra and structure of 4,6-dihydroxypyrimidine and its derivatives provide insights into their chemical properties, which can be essential in various research applications (Kheifets, Khromov-Borisov, Koltsov, & Volkenstein, 1967).

  • Solid-Phase Synthesis : An efficient solid-phase synthesis method for triaminopyrimidines and diaminopyrimidines has been developed, yielding high purity products suitable for various applications (Wéber, Demeter, & Greiner, 2006).

Properties

IUPAC Name

4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDHOQLAPLOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621057
Record name 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329923-15-1
Record name 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
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4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
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4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
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Reactant of Route 6
Reactant of Route 6
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